![molecular formula C17H13ClN2O3 B2564863 (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327169-61-8](/img/structure/B2564863.png)
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chemical compound with a complex structure. It belongs to the class of chromene derivatives and exhibits interesting pharmacological properties. The compound’s name provides insights into its molecular composition: the 2Z configuration indicates the geometry of the double bond, the (2-chlorophenyl)imino group signifies the presence of a chlorophenyl moiety, and the 8-methoxy-2H-chromene-3-carboxamide portion describes the fused chromene ring system with a methoxy group and a carboxamide substituent.
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored various synthetic routes, optimizing yields and purity. Key intermediates and reagents play crucial roles in achieving the desired product. Further studies are needed to refine and streamline the synthesis process.
Molecular Structure Analysis
The molecular structure of (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide reveals its intricate arrangement of atoms. The chromene ring system, the chlorophenyl group, and the methoxy substituent contribute to its overall shape and electronic properties. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been employed to elucidate the precise geometry and bond angles.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including hydrolysis, oxidation, and substitution. Its reactivity depends on the functional groups present. Investigating its behavior under different conditions provides insights into potential applications and transformations.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the compound’s melting point to assess its stability and purity.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Color and Odor : Note any distinctive color or odor.
- Chemical Properties :
- Acid-Base Behavior : Assess its acidity or basicity.
- Stability : Investigate its stability under different conditions (e.g., pH, temperature).
- Reactivity : Explore its reactivity with common reagents.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.
- Environmental Impact : Assess its environmental persistence and potential harm.
Direcciones Futuras
- Biological Evaluation : Investigate its pharmacological activities (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.
- Formulation Studies : Develop suitable formulations for administration (e.g., oral, injectable).
- Clinical Trials : If promising, move toward clinical trials to assess efficacy and safety in humans.
: Source
: Source
: Source
Propiedades
IUPAC Name |
2-(2-chlorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNWVQRIGKMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

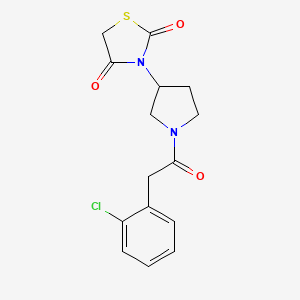
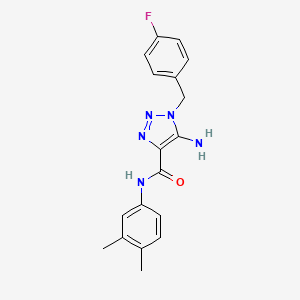
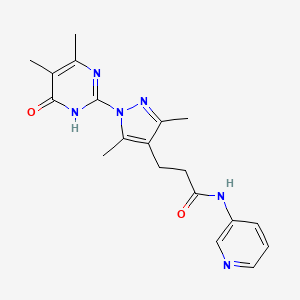
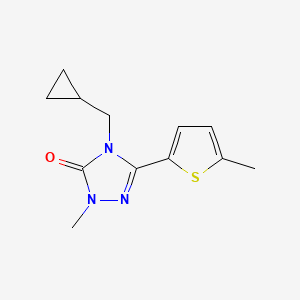
![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)
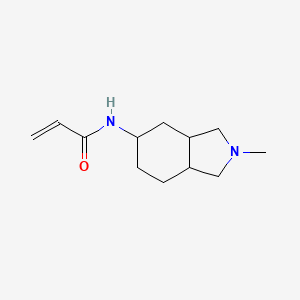
![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)
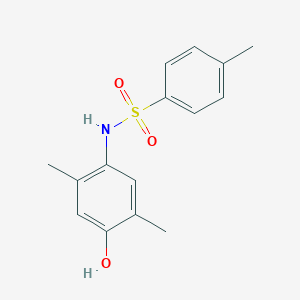
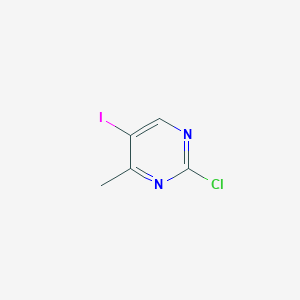
![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)
![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)
![1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2564801.png)
![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)